molecular formula C14H13ClN2OS B2795975 2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034201-65-3

2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

Cat. No.: B2795975
CAS No.: 2034201-65-3
M. Wt: 292.78
InChI Key: OICVXPGMQPLCRF-UHFFFAOYSA-N
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Description

2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C14H13ClN2OS and its molecular weight is 292.78. The purity is usually 95%.
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Scientific Research Applications

Synthetic Developments

The compound is closely related to (S)-clopidogrel, a thienopyridine-class of antithrombotic and antiplatelet drugs. Research has highlighted the significance of (S)-clopidogrel, leading to extensive studies in facile synthetic approaches. Detailed analysis of these methodologies helps the scientific community to devise better synthetic strategies and foster new synthesis ideas, thus contributing significantly to pharmaceutical chemistry (Saeed et al., 2017).

Role in Medicinal Chemistry

The compound is structurally related to a spectrum of heterocyclic compounds, which are fundamental in medicinal and pharmaceutical industries. For instance, the pyranopyrimidine core, to which this compound is structurally related, is crucial due to its extensive applicability and bioavailability. The synthesis of such compounds using diversified hybrid catalysts is a field of intense research, driving the development of lead molecules in medicinal chemistry (Parmar et al., 2023).

Catalytic and Biological Implications

Compounds structurally related to 2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide are known for their versatile roles as synthetic intermediates. Enaminoketones, for example, combine the features of enamines and enones and are used as building blocks for synthesizing various heterocycles. The enaminone systems, akin to the subject compound, act as scaffolds in catalytic processes and have applications in synthesizing biologically active compounds (Negri et al., 2004).

Optoelectronic Applications

Compounds like quinazolines and pyrimidines, closely related to the chemical structure of interest, have been utilized extensively in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This highlights the compound's potential relevance in fields beyond medicinal chemistry, venturing into materials science and engineering (Lipunova et al., 2018).

Properties

IUPAC Name

2-chloro-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-13-8-10-9-17(7-6-12(10)19-13)14(18)16-11-4-2-1-3-5-11/h1-5,8H,6-7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICVXPGMQPLCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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